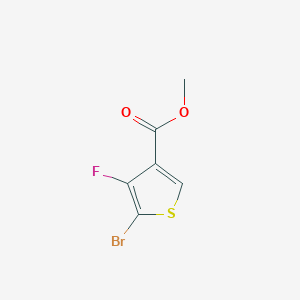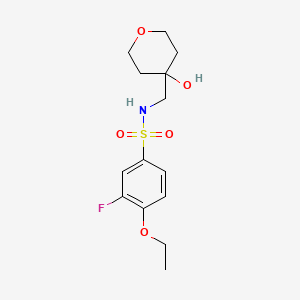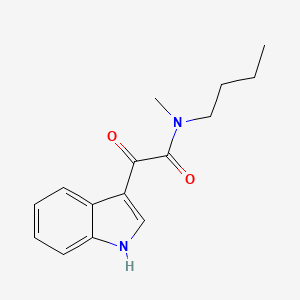
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives are synthesized from a variety of methods. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many compounds. It contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. Generally, they are crystalline and colorless in nature with specific odors .Scientific Research Applications
Neuroprotective Potential in Neurological Disorders
Research has emphasized the importance of exploring alternative treatments for neurological conditions such as ischemic stroke and degenerative diseases. Compounds derived from 3-N-Butylphthalide (NBP), initially discovered in the seeds of Apium graveolens Linn., exhibit significant neuroprotective effects. Studies indicate that NBP and its derivatives promote better outcomes post-stroke and have a multitargeted impact on various mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. The adaptability of NBP's structure hints at its potential as a precursor for new therapeutic approaches across a spectrum of neurological disorders, underscoring the neuroprotective mechanisms of NBP-derived compounds and their clinical applications in managing such conditions (Abdoulaye & Guo, 2016).
AMPARs in Depression Treatment
Ketamine, known for its NMDA receptor antagonistic properties, has garnered attention for its rapid antidepressant effects. Emerging studies suggest that AMPA receptor agonists, akin to ketamine, demonstrate rapid, robust therapeutic effects for depression, including treatment-resistant forms. This research points to AMPA agonists' potential in antidepressant action, emphasizing the need for further exploration into their effects and the absence of severe side effects associated with their use. The findings underscore the promising future of AMPA receptor agonists in developing novel antidepressants (Yang et al., 2012).
Environmental Toxicology of SPAs
Synthetic phenolic antioxidants (SPAs), utilized in industrial and commercial products to prolong shelf life, have raised concerns regarding their environmental and human health impacts. SPAs have been detected in various environmental matrices and human samples, with studies highlighting their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. This calls for comprehensive research on the environmental behavior, human exposure, and toxicity of SPAs to mitigate their adverse effects and explore safer alternatives (Liu & Mabury, 2020).
Neurotoxicity Versus Neuroprotection of Anesthetics
The dual effects of ketamine, an NMDA receptor antagonist, in pediatric anesthesia pose a significant research interest. While ketamine is known for its potential neurotoxic effects on the developing brain, leading to neurofunctional impairment, it also exhibits neuroprotective qualities by inhibiting inflammation in the developing brain. This complex role of ketamine, influenced by dosage, exposure frequency, and the presence of painful stimuli, highlights the need for a balanced approach in its clinical use, especially concerning the therapeutic window for critical surgeries in developing brains (Yan & Jiang, 2014).
Future Directions
properties
IUPAC Name |
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-9-17(2)15(19)14(18)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKKEZLPIANWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2579623.png)

![N-[3-(1,3-Benzothiazol-2-yl)-5-methylthiophen-2-yl]acetamide](/img/structure/B2579626.png)
![6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione](/img/structure/B2579627.png)
![Ethyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2579629.png)
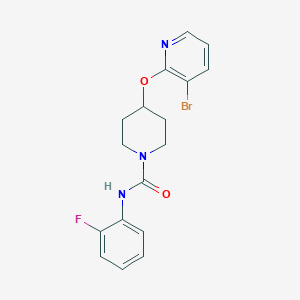
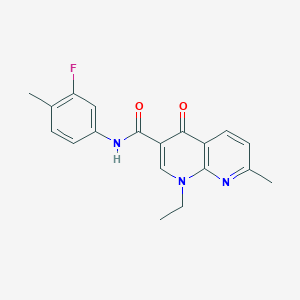
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2579636.png)
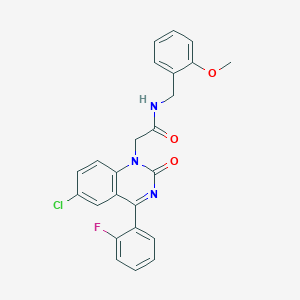

![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)
![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)
